ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
Ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a furan ring, and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a one-pot multicomponent reaction. This reaction typically involves the condensation of benzaldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Biginelli reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted benzoates, furan derivatives, and pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2,4-Disubstituted thiazoles
Uniqueness
Ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate is unique due to its combination of a benzoate ester, a furan ring, and a pyrimidine derivative This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C18H14N2O6 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
ethyl 4-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-17(23)11-5-3-10(4-6-11)14-8-7-12(26-14)9-13-15(21)19-18(24)20-16(13)22/h3-9H,2H2,1H3,(H2,19,20,21,22,24) |
InChI Key |
FLVACXWREHOXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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